N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide
Description
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Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN7O3/c1-15-10-21(29-22(33)13-35-19-5-3-4-18(11-19)34-2)32(30-15)24-20-12-28-31(23(20)26-14-27-24)17-8-6-16(25)7-9-17/h3-12,14H,13H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVGZNFDJBIWDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC(=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies.
The molecular formula of this compound is , with a molecular weight of approximately 393.41 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H20FN5O3 |
| Molecular Weight | 393.41 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. It may function as an inhibitor or modulator of these targets, leading to alterations in cellular processes that can affect tumor growth and inflammation.
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. For example, compounds similar to this compound have shown promising results against various cancer cell lines:
- MCF7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value of 3.79 µM.
- NCI-H460 (Lung Cancer) : Displayed an IC50 value of 42.30 µM.
These findings indicate that this compound may inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Activity
Pyrazolo[3,4-d]pyrimidines are also recognized for their anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which play critical roles in inflammation pathways. Studies have reported that derivatives within this class can reduce inflammation markers significantly in vitro.
Case Studies
Several case studies have evaluated the biological activity of pyrazolo[3,4-d]pyrimidine compounds:
- Study on MCF7 Cells : A derivative similar to the target compound was tested and showed a significant reduction in cell viability at concentrations as low as 10 µM.
- In Vivo Models : Animal studies demonstrated that administration of pyrazolo[3,4-d]pyrimidine derivatives resulted in decreased tumor size and improved survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
